molecular formula C14H17N5O B2538745 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 2320421-55-2

2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2538745
CAS No.: 2320421-55-2
M. Wt: 271.324
InChI Key: WFKFTPHCEVPWDD-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one is a sophisticated chemical hybrid scaffold of significant interest in medicinal and agricultural chemistry. Its structure incorporates a pyridine ring, a 1,2,3-triazole moiety, and a piperidine ring—pharmacophores independently recognized as privileged structures in drug discovery . The 1,2,3-triazole ring is metabolically stable and capable of engaging in key dipole-dipole interactions and hydrogen bonding with biological targets, while the piperidine ring contributes to structural rigidity and favorable physicochemical properties . This unique architecture makes the compound a versatile intermediate for constructing novel bioactive molecules. In agricultural research, this compound serves as a key precursor in the development of new fungicides. Its structural features are analogous to those found in potent fungicidal agents, such as derivatives of 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one, which demonstrate protective effects against phytopathogenic fungi in crops . The hybrid azine-azole core is a prominent motif in the search for solutions to antifungal resistance, offering a potential mechanism of action that may involve the inhibition of essential enzymes in the ergosterol biosynthesis pathway, similar to other azole fungicides . In pharmaceutical research, the compound is a promising scaffold for antiparasitic agent development. The pyridine and triazole motifs are frequently employed in the design of hybrid molecules targeting Plasmodium falciparum . Compounds sharing this hybrid pharmacophore strategy have shown potent, fast-acting, multistage antimalarial activity by inhibiting critical processes like β-hematin formation, which is essential for heme detoxification within the malaria parasite . This mechanism is a cornerstone of action for several 4-aminoquinoline antimalarials, and the integration of the triazole moiety may enhance accumulation in the acidic digestive vacuole of the parasite . Researchers can leverage this compound as a core building block to explore structure-activity relationships, fine-tuning properties to enhance target binding affinity, metabolic stability, and selectivity. This product is intended for research and laboratory use only; it is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-pyridin-3-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-7-3-13(4-8-18)19-9-6-16-17-19/h1-2,5-6,9,11,13H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKFTPHCEVPWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction.

    Coupling Reactions: The final step involves coupling the pyridine ring with the triazole-piperidine intermediate using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the triazole ring.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily researched for its antimicrobial properties . Studies have shown that derivatives of triazole and piperidine exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have been synthesized and evaluated for their efficacy against various microbial strains. The incorporation of the triazole moiety enhances the ability to inhibit specific enzymes in pathogens, making these compounds promising candidates for drug development aimed at treating infections caused by resistant strains of bacteria and fungi .

Case Study: Antimicrobial Activity

In a study involving the synthesis of novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, researchers found that several compounds exhibited strong antimicrobial activity compared to standard drugs . This suggests that the triazole-piperidine framework may be effective in developing new antibiotics.

Agricultural Chemistry

In agricultural applications, compounds similar to 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one are utilized in the formulation of fungicides and herbicides . The triazole ring is known for its ability to inhibit fungal growth by disrupting sterol biosynthesis in fungi, which is crucial for their cell membrane integrity . This makes such compounds valuable in protecting crops from diseases.

Table: Comparison of Antifungal Agents

Compound NameActivity TypeTarget OrganismReference
2-(pyridin-3-yl)-...AntifungalFungal strains
2-(3-Alkoxy-1H-pyrazol-1-yl)azineDHODH InhibitorMeasles virus
5-(Pyridine-2-Yl)-...AntimicrobialS. aureus, E. coli

Material Science

The compound's unique chemical structure also lends itself to applications in material science . It can be used in synthesizing advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors. The stability offered by the triazole group contributes to the longevity and performance of these materials under various conditions .

Analytical Chemistry

In analytical chemistry, This compound serves as a reagent for detecting metal ions in environmental samples. Its ability to form stable complexes with metal ions makes it useful for quantifying trace elements in various matrices .

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of the target’s activity.

Comparison with Similar Compounds

1-{3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one (BK77687)

  • Molecular Formula : C₁₅H₁₉N₅O₂
  • Molecular Weight : 301.34 g/mol
  • Key Differences: Replaces the piperidine ring with a pyrrolidine (5-membered vs. Introduces a methoxymethyl group on the triazole, enhancing hydrophilicity compared to the unsubstituted triazole in the target compound.
  • Significance : The pyrrolidine substitution may reduce steric hindrance, improving binding to targets like enzymes or receptors. The methoxymethyl group could influence solubility and metabolic stability .

1-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethan-1-one

  • Molecular Formula : C₁₀H₉N₃O
  • Molecular Weight : 187.20 g/mol
  • Key Differences :
    • Simplified structure with a phenyl group instead of piperidine, eliminating the amine ring entirely.
    • Retains the acetyl-triazole motif but lacks the pyridine moiety.
  • Significance : Serves as a minimalist analog for studying the role of the triazole-acetyl fragment in biological activity. The absence of pyridine and piperidine likely diminishes target affinity but simplifies synthetic workflows .

Azepane-Based Triazoloamide Derivatives (e.g., 2dag, 2dah)

  • Example : 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-one (2dag)
    • Molecular Formula : C₂₂H₂₇N₅O₂
    • Molecular Weight : 401.49 g/mol
  • Varied aryl substituents (e.g., methoxyphenyl, tolyl) on the triazole modulate electronic and steric properties.
  • Synthesis : Achieves high yields (88–99%) via solid-/solution-phase methods, suggesting optimized protocols compared to the target compound’s synthesis .

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

  • Molecular Formula : C₂₅H₂₅N₅O
  • Molecular Weight : 411.50 g/mol
  • Key Differences: Incorporates a propenone linker between the triazole and piperidine-phenyl groups, extending conjugation. Features a methylphenyl substituent on the triazole, enhancing lipophilicity.
  • Structural Insight : Single-crystal X-ray data (R factor = 0.058) confirms planar geometry, highlighting the importance of triazole-phenyl stacking interactions in crystal packing .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (if known) References
Target Compound C₁₆H₁₈N₅O 296.35 Pyridine, piperidine, unsubstituted triazole Not explicitly reported -
BK77687 C₁₅H₁₉N₅O₂ 301.34 Pyrrolidine, methoxymethyl-triazole Not explicitly reported
1-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethan-1-one C₁₀H₉N₃O 187.20 Phenyl, acetyl-triazole Scaffold for InhA inhibitors
1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-one (2dag) C₂₂H₂₇N₅O₂ 401.49 Azepane, methoxyphenyl-triazole High synthetic yield (92%)
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one C₂₅H₂₅N₅O 411.50 Propenone linker, methylphenyl-triazole Crystallographically characterized

Research Findings and Implications

  • Structural Flexibility : Piperidine-to-pyrrolidine or azepane substitutions (e.g., BK77687, 2dag) alter ring strain and conformational dynamics, impacting target binding .
  • Substituent Effects : Electron-donating groups (e.g., methoxymethyl in BK77687) improve solubility, while aryl groups (e.g., 2dag’s methoxyphenyl) enhance π-π stacking in enzyme active sites .
  • Synthetic Efficiency : Azepane-based derivatives achieve higher yields (up to 99%) compared to other analogs, suggesting robust methodologies for scaling .
  • Biological Relevance : Triazole-acetyl fragments (as in the target compound and ’s analog) are critical in enzyme inhibition (e.g., InhA), though piperidine-pyridine hybrids may offer improved selectivity .

Biological Activity

The compound 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O
  • Molecular Weight : 244.29 g/mol
  • Key Functional Groups : Pyridine, triazole, and piperidine moieties contribute to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Anticancer Activity

Recent studies have shown that compounds with triazole and piperidine structures often exhibit significant anticancer properties. For instance, a study demonstrated that similar triazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their effectiveness against various bacterial strains. For example, a related study indicated that triazole compounds displayed potent antibacterial effects against Gram-positive bacteria .

3. Antiviral Activity

Research indicates that certain triazole-based compounds can inhibit viral replication. A notable case involved the use of triazole derivatives as HIV attachment inhibitors, which target viral envelope proteins . The structural similarities suggest potential efficacy for the compound in antiviral applications.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cancer cell survival and proliferation.
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA synthesis in cancer cells, leading to cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Anticancer Study A related triazole derivative exhibited IC50_{50} values below 10 µM against various cancer cell lines, indicating strong antiproliferative effects .
Antimicrobial Evaluation Testing showed that the compound had minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain bacterial strains .
Antiviral Research Compounds similar to this one demonstrated subnanomolar potency against HIV in vitro assays .

Q & A

Q. Q1: What are the key synthetic strategies for preparing 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution at the piperidine nitrogen using acetylating agents (e.g., acetyl chloride) under anhydrous conditions.
  • Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to introduce the triazole moiety onto the piperidine ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency, while elevated temperatures (60–80°C) accelerate triazole formation .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure product, with yields ranging from 40–70% depending on stepwise optimization .

Q. Q2: Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm) and confirm regioselectivity of the triazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 314.15) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., piperidine ring puckering) using SHELXL for refinement .
  • HPLC : Purity >95% is essential for pharmacological studies; reverse-phase C18 columns with acetonitrile/water gradients are standard .

Advanced Research Questions

Q. Q3: How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Answer:

  • Systematic parameter variation : Test solvents (DMF vs. THF), catalysts (CuI vs. Ru-based), and stoichiometry (1:1.2 molar ratio of acetyl-piperidine to pyridine derivative).
  • Statistical Design of Experiments (DoE) : Use response surface methodology to identify interactions between temperature, catalyst loading, and reaction time .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track triazole formation and adjust conditions dynamically .

Q. Q4: What computational methods are effective for analyzing the compound’s binding interactions with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets like nicotinic acetylcholine receptors (nAChRs) using the pyridine-triazole scaffold as a pharmacophore .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes (e.g., TEAD1 transcription factor) over 100-ns simulations in explicit solvent .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., triazole nitrogen lone pairs) for derivatization .

Q. Q5: How can crystallographic data resolve contradictions in reported bioactivity across studies?

Answer:

  • Compare crystal packing : Use Mercury CSD to analyze intermolecular interactions (e.g., hydrogen bonds between triazole N2 and pyridine C-H) that may influence solubility or stability .
  • Twinning analysis : Apply SHELXL’s TWIN/BASF commands to correct for twinning artifacts that skew bioactivity correlations .
  • Validate polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting dissolution rates .

Methodological Challenges & Solutions

Q. Q6: What strategies address low reproducibility in pharmacological assays involving this compound?

Answer:

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 for nAChR studies) and buffer systems (e.g., HEPES pH 7.4) .
  • Control solvent effects : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
  • Blind screening : Validate hits via orthogonal assays (e.g., SPR for binding affinity, patch-clamp for ion channel modulation) .

Q. Q7: How can researchers validate the compound’s metabolic stability in preclinical studies?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Isotope labeling : Synthesize 14^{14}C-labeled analogs for tracking metabolite formation .

Data Interpretation & Contradictions

Q. Q8: How to reconcile conflicting reports on the compound’s selectivity for α4β2 nAChRs versus other subtypes?

Answer:

  • Radioligand displacement assays : Use [3^3H]epibatidine for α4β2 vs. [125^125I]α-bungarotoxin for α7 to quantify subtype affinity .
  • Mutagenesis studies : Engineer receptor chimeras to pinpoint binding residues (e.g., β2 subunit Trp-82) .
  • Meta-analysis : Aggregate data from multiple labs using standardized IC50/EC50 metrics .

Q. Q9: What analytical approaches resolve discrepancies in crystallographic vs. computational bond-length predictions?

Answer:

  • Hirshfeld surface analysis : Compare experimental (X-ray) vs. DFT-calculated bond lengths; discrepancies >0.02 Å suggest refinement errors .
  • Multipole refinement (SHELXL) : Improve electron density models for heteroatoms (e.g., triazole nitrogens) .
  • Benchmark against CSD entries : Use Mercury’s “packing similarity” tool to validate structural outliers .

Advanced Structural Analysis

Q. Q10: How to handle disordered regions in the piperidine-triazole moiety during X-ray refinement?

Answer:

  • Split positions : Model alternate conformations for piperidine C4 and triazole N1 using PART commands in SHELXL .
  • Restraints : Apply SIMU/DELU to smooth thermal parameters and avoid overfitting .
  • Twinned data : Use HKLF5 format in SHELXL for integration if crystal twinning is detected .

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